molecular formula C27H31F2N5O3 B8475558 Carbamic acid, N-[2-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]-2-oxoethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[2-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No. B8475558
M. Wt: 511.6 g/mol
InChI Key: ZRPRVZGRMKAVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a microwave vial, cesium carbonate (135 mg, 0.42 mmol), 4-fluoroaniline (92 mg, 0.83 mmol), tris(dibenzylideneacetone)dipalladium(0) (19.02 mg, 0.02 mmol), Xantphos (24.04 mg, 0.04 mmol) and dry 1,4-dioxane (6 mL) were stirred for 5 minutes at room temperature. tert-butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate (200 mg, 0.42 mmol) was added to the reaction mixture after which the reaction mixture was degassed for 15 mins and then stirred at 120 °C under N2 for 20 h. The reaction was monitored by LCMS. The profile showed formation of title product. The reaction mixture was filtered through a pad opf celite and the filtrate was concentrated to give a residue. The residue was purified by silica gel followed by reverse phase HPLC to give tert-butyl (2-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate (177 mg, 83 %) as a white solid. Conclusion: The product was used for the next step.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000415 mol
Type
reagent
Reaction Step One
Quantity
0.006 L
Type
solvent
Reaction Step Two
Quantity
0.000831 mol
Type
reactant
Reaction Step Three

Identifiers

CUSTOM
865
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000415 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.006 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.000831 mol
Type
reactant
Smiles
C1=CC(=CC=C1N)F
Step Four
Name
Quantity
0.000415 mol
Type
reactant
Smiles
CC1(C2=NC(=C(N2CCN1C(=O)CNC(=O)OC(C)(C)C)Br)C3=CC=C(C=C3)F)C
Step Five
Name
Quantity
4.15e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
2.08e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1(C2=NC(=C(N2CCN1C(=O)CNC(=O)OC(C)(C)C)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C
Measurements
Type Value Analysis
YIELD 83.27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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